1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide linkage, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of precursor compounds.
Formation of the triazole ring: This step typically involves the cyclization of azide and alkyne precursors under copper-catalyzed conditions.
Condensation reaction: The final step involves the condensation of the triazole and oxadiazole intermediates with the appropriate hydrazide and aldehyde to form the target compound.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly at the amino and hydroxyl sites.
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar energetic properties.
Triazole derivatives: Compounds with triazole rings are known for their bioactivity and are used in various pharmaceutical applications.
Properties
Molecular Formula |
C13H10Br2N8O3 |
---|---|
Molecular Weight |
486.08 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H10Br2N8O3/c1-5-9(23(22-18-5)12-11(16)20-26-21-12)13(25)19-17-4-6-2-7(14)3-8(15)10(6)24/h2-4,24H,1H3,(H2,16,20)(H,19,25)/b17-4+ |
InChI Key |
FPUDVCCTTLBDQR-HAVNEIBRSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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